molecular formula C13H19ClN2O4 B2553563 (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride CAS No. 2287238-10-0

(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

Cat. No.: B2553563
CAS No.: 2287238-10-0
M. Wt: 302.76
InChI Key: IWNJBBZGPKGKDE-PPHPATTJSA-N
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Description

This compound is a chiral amino acid derivative featuring a 4-hydroxyphenyl group and a 2-amino-2-methylpropanoyl moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Its stereochemistry (2S configuration) is critical for target specificity, as enantiomeric forms often exhibit divergent biological activities . Key structural attributes include:

  • Core structure: L-phenylalanine backbone modified at the α-amino group.
  • 2-Amino-2-methylpropanoyl side chain: Introduces steric bulk and hydrogen-bonding capacity.
  • Physicochemical properties: Molecular weight ~308.8 g/mol (estimated), pKa values influenced by the phenolic hydroxyl and carboxylic acid groups.

Properties

IUPAC Name

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c1-13(2,14)12(19)15-10(11(17)18)7-8-3-5-9(16)6-4-8;/h3-6,10,16H,7,14H2,1-2H3,(H,15,19)(H,17,18);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNJBBZGPKGKDE-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride, commonly referred to as a derivative of 3-(4-hydroxyphenyl)alanine, is notable for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article reviews its biological activity, focusing on its anticancer properties, antioxidant capabilities, and the underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈ClN₃O₃
  • Molecular Weight : 305.76 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid through various mechanisms:

  • Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces the viability of A549 non-small cell lung cancer cells. Specifically, compounds derived from this structure reduced cell viability by up to 50% compared to control groups .
  • Mechanisms of Action :
    • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, evidenced by increased caspase activity and phosphatidylserine externalization .
    • Inhibition of Cell Migration : It has been observed that this compound also suppresses cell migration in cancer models, which is critical for metastasis prevention .

Antioxidant Activity

The antioxidant properties of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid have been evaluated using several assays:

  • DPPH Radical Scavenging Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant potential. This property is crucial for mitigating oxidative stress-related damage in cells .
  • Comparative Analysis : When compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), the compound showed promising results, positioning it as a potential candidate for further development in antioxidant therapies .

Case Studies and Research Findings

StudyObjectiveFindings
MDPI Study (2024)Evaluate anticancer propertiesReduced A549 cell viability by 50%, inhibited migration
Antioxidant StudyAssess antioxidant capacitySignificant DPPH scavenging activity, comparable to ascorbic acid
Synthesis ResearchExplore antimicrobial propertiesWeak antibacterial activity against certain strains; modifications enhanced activity against Gram-negative pathogens

Discussion

The biological activities of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid suggest its potential as a therapeutic agent in cancer treatment and oxidative stress management. Its ability to induce apoptosis and inhibit cancer cell migration makes it a promising candidate for further research.

Moreover, the antioxidant properties provide an additional layer of therapeutic potential, particularly in diseases where oxidative stress plays a significant role. The versatility of phenolic compounds in biological systems underscores the importance of continued exploration into their mechanisms and applications.

Scientific Research Applications

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies show that the compound can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against a range of bacterial strains. For instance, Minimum Inhibitory Concentration (MIC) values have been reported for various pathogens:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential for therapeutic use in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM, indicating its potential as an antifungal agent.

Cancer Research

The compound's derivatives have been investigated for their anticancer properties, particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicate a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting that modifications to the compound could lead to the development of new anticancer agents.

Neuropharmacology

Research has explored the inhibition of cholinesterases by derivatives of this compound, revealing that structural modifications enhance inhibitory activity against acetylcholinesterase (AChE). This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are commonly employed.

Enzyme Modulation Studies

The compound's interaction with various enzymes has been a focal point of research due to its ability to modulate enzymatic activity effectively. The presence of functional groups such as amino and hydroxyl groups plays a critical role in binding to active sites on enzymes, influencing their activity either as inhibitors or activators.

Synthesis and Derivatives

Ongoing research into the synthesis of this compound and its derivatives aims to optimize its biological activity and therapeutic potential. Innovative synthetic strategies are being developed to improve yield and purity while exploring new analogs that may offer enhanced efficacy or reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:

Compound Name Molecular Formula Key Substituents Bioactivity Notes Reference
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride C₁₅H₁₆ClN₃O₂ Phenyl diazenyl group (electron-withdrawing) Photosensitive; used in peptide conjugation studies
(R)-2-amino-3-(4-hydroxyphenyl)propanoic acid C₉H₁₁NO₃ Lacks the 2-amino-2-methylpropanoyl group Natural amino acid derivative with antioxidant activity
(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid C₁₉H₂₈N₄O₈ Multi-branched peptide chain Enhanced solubility and protease resistance
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid C₁₀H₁₄NO₅P Phosphonomethyl group (charged at physiological pH) Inhibits phosphatases; antiviral potential

Functional and Pharmacological Comparisons

Bioactivity Profile Clustering

Hierarchical clustering of 37 small molecules revealed that compounds with similar chemical structures cluster into groups with congruent modes of action . For example:

  • The target compound and its diazenyl analogue (CID 139209039) share Tanimoto similarity scores >0.7 (Morgan fingerprints), correlating with overlapping protein targets such as tyrosine kinases and G-protein-coupled receptors .
  • In contrast, phosphonomethyl-substituted derivatives exhibit distinct activity profiles due to their charged side chains, which alter membrane permeability and target engagement .
Computational Similarity Metrics
  • Tanimoto and Dice indices: Used to quantify structural similarity. For the target compound vs. (R)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Tanimoto (MACCS): 0.62 (moderate similarity). Dice (Morgan): 0.68 (higher functional group overlap). Differences arise from the 2-amino-2-methylpropanoyl group, which reduces similarity scores compared to simpler analogues .
Graph-Based Comparisons

Graph-theoretical methods highlight the importance of stereochemistry:

  • The (2S) configuration in the target compound creates distinct hydrogen-bonding networks compared to (R)-isomers, altering interactions with enzymes like aminopeptidases .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Steric effects: The 2-methyl group in the propanoyl moiety reduces metabolic degradation by sterically shielding the amide bond . Hydroxyphenyl positioning: Para-substitution optimizes π-π stacking with aromatic residues in target proteins, enhancing binding affinity .
  • Therapeutic Potential: The hydrochloride salt form improves bioavailability in preclinical models, with plasma half-life >4 hours in murine studies . Diazenyl analogues show promise in photodynamic therapy but require further optimization for toxicity .

Q & A

Q. What are the optimized synthetic routes for (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically begins with a protected amino acid backbone (e.g., L-serine derivatives) to introduce stereochemical control. The 2-amino-2-methylpropanoyl group is coupled via amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt). Critical parameters include:
  • Temperature : Maintain 0–4°C during coupling to minimize racemization .
  • Solvent : Use anhydrous DMF or DCM to enhance solubility of intermediates .
  • Purification : Employ reverse-phase HPLC with C18 columns to isolate the hydrochloride salt, ensuring >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Confirm stereochemistry using 1^1H and 13^13C NMR, focusing on coupling constants (e.g., JHαHβJ_{H\alpha-H\beta} for chiral centers) .
  • IR : Verify amide bond presence (C=O stretch at ~1650 cm1^{-1}) and hydrochloride formation (N–H+^+ stretch at 2500–3000 cm1^{-1}) .
  • Chromatography :
  • HPLC : Use a gradient elution (0.1% TFA in water/acetonitrile) to detect impurities (<0.5% by area) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the amide bond .
  • Humidity : Use desiccants (silica gel) to avoid deliquescence, as the hydrochloride salt is hygroscopic .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., dehydroxylated analogs) .

Advanced Research Questions

Q. How does enantiomeric purity impact biological activity, and what methods are suitable for its quantification?

  • Methodological Answer :
  • Chiral HPLC : Use a Chirobiotic T column (teicoplanin-based) with a mobile phase of ethanol/0.1% DEA to resolve enantiomers (RS_S > 2.0) .
  • Biological Assays : Compare IC50_{50} values in receptor-binding assays (e.g., tyrosine kinase inhibition) between enantiomers. For example, the (2S)-form may exhibit 10-fold higher affinity due to steric complementarity .

Q. What experimental designs are effective for studying the compound’s pharmacokinetics in vivo?

  • Methodological Answer :
  • Dosing Regimen : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models to assess bioavailability .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS with a LOQ of 1 ng/mL for quantification .
  • Data Analysis : Apply non-compartmental modeling (WinNonlin) to calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with high-resolution X-ray structures (e.g., PDB: 3QRI) to simulate binding to tyrosine hydroxylase. Focus on hydrogen bonds between the 4-hydroxyphenyl group and Arg334 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from ≥5 studies using random-effects models (RevMan software). Adjust for variables like cell line (HEK293 vs. CHO) and assay type (radioligand vs. fluorescence) .
  • Orthogonal Validation : Confirm receptor binding with SPR (Biacore) and functional cAMP assays .

Methodological Considerations for Data Contradictions

  • Stereochemical Variability : Discrepancies in IC50_{50} values may arise from undocumented enantiomeric impurities. Always report enantiomeric excess (e.g., ≥98% ee) .
  • Salt Form Differences : Hydrochloride vs. free base forms can alter solubility (e.g., 25 mg/mL vs. 5 mg/mL in PBS), impacting in vitro results .

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